Cas no 37759-73-2 ((E)-4,4-difluorobut-2-enoic acid)

(E)-4,4-Difluorobut-2-enoic acid is a fluorinated unsaturated carboxylic acid characterized by the presence of two fluorine atoms at the 4-position and a trans-configured double bond at the 2-position. This compound is of interest in synthetic organic chemistry due to its utility as a building block for the preparation of fluorinated heterocycles, pharmaceuticals, and agrochemicals. The difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. Its conjugated double bond and carboxylic acid functionality allow for further derivatization via Michael additions or condensation reactions. The compound's well-defined stereochemistry and reactivity profile make it a versatile intermediate in medicinal and materials chemistry research.
(E)-4,4-difluorobut-2-enoic acid structure
37759-73-2 structure
商品名:(E)-4,4-difluorobut-2-enoic acid
CAS番号:37759-73-2
MF:C4H4F2O2
メガワット:122.070168495178
MDL:MFCD17676834
CID:4646817
PubChem ID:46941888

(E)-4,4-difluorobut-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 4,4-Difluoro-but-2-enoic acid
    • (E)-4,4-difluorobut-2-enoic acid
    • (2E)-4,4-difluorobut-2-enoic acid
    • SB36920
    • MDL: MFCD17676834
    • インチ: 1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1-3H,(H,7,8)/b2-1+
    • InChIKey: IAXOWEBVJCVNQS-OWOJBTEDSA-N
    • ほほえんだ: FC(/C=C/C(=O)O)F

計算された属性

  • せいみつぶんしりょう: 122.01793569 g/mol
  • どういたいしつりょう: 122.01793569 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 109
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • ぶんしりょう: 122.07
  • トポロジー分子極性表面積: 37.3

(E)-4,4-difluorobut-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0817-100mg
4,4-Difluoro-but-2-enoic acid
37759-73-2 95%
100mg
¥1425.26 2025-01-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3867-250MG
(E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
250MG
¥ 1,518.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3867-500MG
(E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
500MG
¥ 2,534.00 2023-04-13
Enamine
EN300-314792-0.05g
(2E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
0.05g
$154.0 2023-09-05
Enamine
EN300-314792-5.0g
(2E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
5.0g
$2758.0 2023-07-06
Enamine
EN300-314792-10.0g
(2E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
10.0g
$5384.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3867-5G
(E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
5g
¥ 11,385.00 2023-04-13
eNovation Chemicals LLC
D966838-1g
4,4-Difluoro-but-2-enoic acid
37759-73-2 95%
1g
$665 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159684-50mg
(E)-4,4-Difluorobut-2-enoic acid
37759-73-2 95%
50mg
¥1478.00 2024-05-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU3867-100MG
(E)-4,4-difluorobut-2-enoic acid
37759-73-2 95%
100MG
¥ 950.00 2023-04-13

(E)-4,4-difluorobut-2-enoic acid 関連文献

(E)-4,4-difluorobut-2-enoic acidに関する追加情報

Introduction to (E)-4,4-difluorobut-2-enoic Acid (CAS No. 37759-73-2)

(E)-4,4-difluorobut-2-enoic acid, with the chemical formula C5H2Cl2O2, is a fluorinated derivative of but-2-enoic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The presence of two fluorine atoms at the 4-position of the butene backbone imparts distinct reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The compound is characterized by its linear structure and the presence of a conjugated double bond system, which influences its electronic properties and potential applications in organic synthesis. The CAS number 37759-73-2 uniquely identifies this molecule in scientific literature and commercial databases, facilitating accurate referencing and research.

In recent years, (E)-4,4-difluorobut-2-enoic acid has been explored for its potential in the development of novel pharmaceuticals. Its fluorinated backbone enhances metabolic stability, a critical factor in drug design aimed at improving bioavailability and reducing degradation. Researchers have leveraged this compound to synthesize analogs with enhanced binding affinity to biological targets, demonstrating its utility in medicinal chemistry.

One notable application of (E)-4,4-difluorobut-2-enoic acid is in the synthesis of fluorinated amino acids, which are increasingly recognized for their role in creating more robust and effective therapeutic agents. The compound's ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a versatile building block for complex molecular architectures.

The fluorine atoms in (E)-4,4-difluorobut-2-enoic acid also contribute to its stability under harsh reaction conditions, which is particularly advantageous in industrial-scale synthesis. This stability ensures that the compound remains intact during multi-step syntheses, reducing the need for additional purification steps and improving overall yield.

Recent studies have highlighted the compound's potential in materials science, particularly in the development of advanced polymers and coatings. The conjugated double bond system allows for polymerization into high-performance materials with enhanced thermal and mechanical properties. These materials are being investigated for applications in aerospace, automotive industries, and electronics.

The electronic properties of (E)-4,4-difluorobut-2-enoic acid have also attracted interest for use in organic electronics. Its ability to participate in π-stacking interactions makes it a candidate for developing new types of organic semiconductors and light-emitting diodes (OLEDs). Such applications could lead to innovations in flexible electronics and energy-efficient displays.

In summary, (E)-4,4-difluorobut-2-enoic acid (CAS No. 37759-73-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool in pharmaceutical synthesis, materials science, and organic electronics. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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